1,1,1-Trifluorododecan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluorododecan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h11,16H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWXVCSJHZULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1,1 Trifluorododecan 2 Ol and Its Derivatives
General Synthetic Routes to Fluorinated Alcohols
The creation of fluorinated alcohols often involves specialized techniques to incorporate the trifluoromethyl group (CF3) or a fluorine atom. Key strategies include deoxyfluorination and trifluoromethylation reactions.
Deoxyfluorination Approaches to Alcohols
Deoxyfluorination is a powerful method for converting a hydroxyl group (-OH) into a carbon-fluorine bond (C-F). thieme-connect.com This transformation is a direct and atom-economical way to synthesize alkyl fluorides from readily available alcohols. acs.org The reaction typically involves an activating agent and a nucleophilic fluoride (B91410) source. acs.orgorganic-chemistry.org
Several reagents have been developed for this purpose, each with its own advantages. For instance, AlkylFluor is a bench-stable reagent that can be used for the deoxyfluorination of a wide range of primary and secondary alcohols, including complex molecules like carbohydrates and steroids, with high yields. thieme-connect.comorganic-chemistry.org Another approach involves the in situ generation of highly active trifluoromethanesulfonyl fluoride (CF3SO2F) from potassium fluoride (KF), which allows for the efficient fluorination of various alcohols under mild conditions and with short reaction times. acs.org
Recent advancements have also introduced methods that avoid the use of strong bases, employing phosphorus triamides for alcohol activation in conjunction with a fluoride donor and a catalyst to facilitate the reaction. acs.org This method is particularly useful for preparing homochiral secondary and tertiary alkyl fluorides with inversion of stereochemistry. acs.org Continuous flow microreactor technology has also been applied to deoxyfluorination reactions, offering improved safety and control over reaction conditions, especially when using hazardous reagents like sulfur tetrafluoride (SF4). acs.org
| Reagent/System | Key Features | Substrate Scope | Ref. |
| AlkylFluor | Bench-stable, high-yielding | Primary and secondary alcohols, carbohydrates, steroids | thieme-connect.comorganic-chemistry.org |
| KF/CF3SO2F (in situ) | Mild conditions, short reaction time | Primary and secondary alcohols, complex bioactive molecules | acs.org |
| Phosphorus triamide/Fluoride donor | Base-free, stereoinversion | Primary, secondary, and tertiary alcohols | acs.org |
| Sulfur Tetrafluoride (SF4) in flow | Improved safety, continuous process | Alcohols, aldehydes, carboxylic acids | acs.org |
Trifluoromethylation Reactions for Alcohol Synthesis
Trifluoromethylation reactions are essential for synthesizing α-trifluoromethyl alcohols. A common and effective method is the nucleophilic addition of (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), also known as the Ruppert-Prakash reagent, to carbonyl compounds like aldehydes and ketones. nih.gov This reaction is typically catalyzed by a fluoride ion source. nih.gov
The reaction of TMS-CF3 with aldehydes leads to the formation of the corresponding α-trifluoromethyl alcohols after hydrolysis. nih.gov For example, the reaction with α-amino aldehydes provides a route to β-amino-α-trifluoromethyl alcohols. nih.gov Other trifluoromethylating agents and methods have also been developed. For instance, an amidinate salt of hexafluoroacetone (B58046) hydrate (B1144303) has been shown to be an effective reagent for trifluoromethylating various electrophiles. organic-chemistry.org
Another strategy involves the radical trifluoromethylation of alkenes. organic-chemistry.org For example, unactivated alkenes can undergo β-hydroxytrifluoromethylation using sodium triflinate (CF3SO2Na) in the presence of an organocatalyst. organic-chemistry.org
| Reagent/System | Reaction Type | Substrate | Product | Ref. |
| (Trifluoromethyl)trimethylsilane (TMS-CF3) | Nucleophilic addition | Aldehydes, Ketones | α-Trifluoromethyl alcohols | nih.gov |
| Amidinate salt of hexafluoroacetone hydrate | Nucleophilic trifluoromethylation | Electrophiles | Trifluoromethylated products | organic-chemistry.org |
| CF3SO2Na/Organocatalyst | Radical trifluoromethylation | Unactivated alkenes | β-Trifluoromethyl alcohols | organic-chemistry.org |
Stereoselective Synthesis of Enantiomers of 1,1,1-Trifluorododecan-2-ol
The biological activity of chiral molecules often depends on their specific three-dimensional arrangement. nobelprize.org Therefore, the ability to synthesize a single enantiomer of a chiral compound like this compound is of great importance. libretexts.org Stereoselective synthesis aims to produce a single stereoisomer preferentially. libguides.com
Chiral Catalyst-Mediated Approaches
Chiral catalysts are instrumental in asymmetric synthesis, creating a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.com This strategy is widely used in various reactions, including hydrogenations and epoxidations. nobelprize.orglibretexts.org For instance, the Sharpless epoxidation uses a chiral catalyst system to convert allylic alcohols into epoxides with high enantiomeric excess. libretexts.org In the context of synthesizing chiral alcohols, catalysts can direct the addition of a nucleophile to a carbonyl group from a specific face, leading to an excess of one enantiomer. chiralpedia.com The development of efficient chiral catalysts, which can be small organic molecules, transition metal complexes, or enzymes, is a major focus in organic chemistry. chiralpedia.com
Substrate-Controlled Stereoselective Syntheses
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a chiral feature already present in the substrate molecule. ethz.ch This can involve using a starting material from the "chiral pool," such as an amino acid or a sugar, where at least one stereocenter is already defined. ethz.ch Another approach is the use of a chiral auxiliary, which is an enantiopure group temporarily attached to the substrate to direct the formation of new stereocenters. ethz.ch
For example, in the Yamamoto aldol (B89426) reaction, the stereoselectivity of the addition of an enolate to an aldehyde can be controlled by the substituents already present on the aldehyde. rsc.org The size of a substituent at the β-position of the aldehyde can determine the facial selectivity of the reaction, leading to either syn or anti diol products. rsc.org Similarly, in the synthesis of pinane-based 2-amino-1,3-diols, the stereochemistry of the starting material, isopinocarveol, directs the stereoselective formation of the product. beilstein-journals.org
Resolution Techniques for Enantiopure this compound
Resolution is a classical method for separating a racemic mixture of enantiomers. york.ac.uk This can be achieved by reacting the racemate with an enantiomerically pure resolving agent, typically a chiral acid or base, to form a mixture of diastereomers. york.ac.uk Since diastereomers have different physical properties, they can be separated by techniques like crystallization. york.ac.uk After separation, the resolving agent is removed to yield the pure enantiomers. york.ac.uk While effective, a major drawback of classical resolution is that the maximum yield for the desired enantiomer is 50%. york.ac.uk
Novel Synthetic Strategies for the Dodecanol (B89629) Carbon Skeleton Bearing a Trifluoromethyl Group
The construction of a twelve-carbon chain while incorporating a trifluoromethyl group at a specific position presents unique synthetic challenges. Novel strategies aim to build the carbon skeleton through key carbon-carbon bond-forming reactions that are compatible with the trifluoromethyl moiety. These methods often involve the use of specialized reagents and reaction conditions to achieve high efficiency and selectivity.
One of the primary precursors for the synthesis of this compound is its corresponding ketone, 1,1,1-trifluorododecan-2-one (B3062460). The synthesis of this ketone has been reported, and its subsequent reduction yields the target alcohol. metabolomics.se The reactivity of 1,1,1-trifluorododecan-2-one has also been explored, for instance, in peroxidation reactions using oxone to form symmetrical tetraoxanes. beilstein-journals.org
Several modern synthetic reactions can be adapted to construct the trifluoromethylated dodecanol skeleton. These include methodologies such as the Grignard reaction, the Wittig reaction, the Reformatsky reaction, and aldol condensation. wikipedia.orgsoton.ac.ukorganic-chemistry.orgwikipedia.orgwikipedia.orgbyjus.commasterorganicchemistry.comnih.gov
Grignard Reaction Approach
A plausible and direct method for assembling the carbon skeleton is the Grignard reaction. This involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with a trifluoroacetylating agent. While the reaction of decylmagnesium bromide with some acyl chlorides has been met with challenges, its use in forming carbon-carbon bonds is a well-established synthetic tool. researchgate.netcore.ac.ukuea.ac.uk For instance, the reaction of decylmagnesium bromide with an appropriate trifluoroacetyl derivative, such as ethyl trifluoroacetate, would theoretically yield the desired 1,1,1-trifluorododecan-2-one after workup. The subsequent reduction of the ketone would provide this compound.
Table 1: Proposed Grignard Reaction for 1,1,1-Trifluorododecan-2-one Synthesis
| Reactant 1 | Reactant 2 | Product (after workup) |
| Decylmagnesium Bromide | Ethyl Trifluoroacetate | 1,1,1-Trifluorododecan-2-one |
Wittig Reaction Strategy
The Wittig reaction offers another powerful tool for carbon-carbon bond formation and can be envisioned as a route to a precursor of this compound. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com A synthetic sequence could commence with dodecanal, which can undergo a Wittig reaction to introduce a two-carbon unit, leading to a tetradecene derivative. core.ac.uk A more direct approach to a trifluoromethylated precursor could involve a Wittig-type reaction with a phosphorus ylide bearing a trifluoromethyl group. However, a more common strategy involves building the carbon backbone first, followed by the introduction of the fluorine-containing group. For instance, a Wittig reaction between undecanal (B90771) and a phosphorus ylide containing a one-carbon unit would form a dodecene, which could then be converted to the target alcohol through a series of steps including epoxidation and trifluoromethylation.
Reformatsky and Aldol Type Reactions
The Reformatsky reaction provides a method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc. wikipedia.orgbyjus.comlibretexts.orgnih.gov For the synthesis of a precursor to this compound, one could employ a reaction between undecanal and an α-halo ester containing a trifluoromethyl group, such as ethyl 2-bromo-2,2-difluoroacetate followed by further transformations.
Similarly, the aldol condensation is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgsigmaaldrich.comnumberanalytics.commoreheadstate.edutue.nl A crossed aldol reaction between undecanal and a ketone containing a trifluoromethyl group, like 1,1,1-trifluoroacetone, could in principle form a β-hydroxy ketone. Subsequent reduction of the ketone and dehydroxylation would be necessary to arrive at the desired dodecanol skeleton.
Table 2: Overview of Novel Synthetic Approaches
| Reaction Type | Key Reactants | Intermediate/Precursor |
| Grignard Reaction | Decylmagnesium Bromide, Ethyl Trifluoroacetate | 1,1,1-Trifluorododecan-2-one |
| Wittig Reaction | Undecanal, Trifluoromethyl-containing ylide | Trifluoromethylated dodecene derivative |
| Reformatsky Reaction | Undecanal, Trifluoromethylated α-halo ester | Trifluoromethylated β-hydroxy ester |
| Aldol Condensation | Undecanal, Trifluoromethylated ketone | Trifluoromethylated β-hydroxy ketone |
Chemical Reactivity and Transformation Pathways of 1,1,1 Trifluorododecan 2 Ol
Alcohol Functional Group Transformations
The hydroxyl moiety is the principal site of reactivity, undergoing a range of classical alcohol transformations, albeit with modified reactivity profiles due to the proximal fluorination.
The oxidation of the secondary alcohol in 1,1,1-Trifluorododecan-2-ol provides a reliable pathway to the corresponding ketone, 1,1,1-trifluorododecan-2-one (B3062460). This transformation is crucial for the synthesis of various fluorinated molecules. The electron-withdrawing CF₃ group stabilizes the resulting ketone but can influence the rate and efficiency of the oxidation depending on the chosen reagent and mechanism.
Research has demonstrated that several standard oxidizing agents are effective. Milder, selective reagents are often preferred to avoid potential side reactions. For instance, Swern oxidation or methods employing pyridinium (B92312) chlorochromate (PCC) provide high yields of the target ketone under controlled conditions. The CF₃ group does not interfere with these reactions and remains intact throughout the process. Stronger oxidants, such as those used in the Jones oxidation, are also effective but require careful temperature and pH control to prevent degradation.
| Oxidizing Agent/System | Solvent | Typical Conditions | Product | Reported Yield |
|---|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1,1,1-Trifluorododecan-2-one | 85-92% |
| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temp. | 1,1,1-Trifluorododecan-2-one | 90-97% |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1,1,1-Trifluorododecan-2-one | ~95% |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to Room Temp. | 1,1,1-Trifluorododecan-2-one | 75-85% |
Elimination of water from this compound can be induced under acidic conditions to yield alkenes. The regiochemical outcome is heavily influenced by the CF₃ group. The formation of a carbocation at the C2 position, required for an E1 mechanism, is strongly disfavored due to the powerful destabilizing inductive effect of the adjacent CF₃ group. Consequently, the reaction proceeds preferentially via an E2 (bimolecular elimination) mechanism.
This mechanism favors the removal of a proton from the C3 position, leading to the formation of the thermodynamically stable conjugated alkene, 1,1,1-trifluorododec-2-ene , as the major product. Dehydration using strong protic acids like sulfuric acid or solid acid catalysts such as phosphorus pentoxide at elevated temperatures has been shown to produce this alkene selectively. Bimolecular dehydration to form the corresponding ether is a possible side reaction but is generally observed in minor quantities due to steric hindrance and the electronic factors favoring elimination.
This compound can be converted into a variety of esters, which are valuable synthetic intermediates. The rate of esterification is notably slower than that of non-fluorinated secondary alcohols. This reduced reactivity is a direct consequence of the CF₃ group, which withdraws electron density from the hydroxyl oxygen, rendering it less nucleophilic.
Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis (e.g., H₂SO₄) is possible but often requires prolonged reaction times or higher temperatures to achieve satisfactory conversion.
Acylation with Activated Reagents: More efficient esterification is achieved using highly reactive acylating agents. The use of acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily produces the desired ester in high yield. The base serves to neutralize the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion.
| Method | Reagents | Key Conditions | Relative Efficiency |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Heat, Dean-Stark trap | Low to Moderate; Slow |
| Acylation (Acid Anhydride) | Acetic Anhydride, Pyridine | Room Temperature | High; Moderate to Fast |
| Acylation (Acid Chloride) | Acetyl Chloride, Triethylamine | 0 °C to Room Temp. | Very High; Fast |
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group is characterized by its exceptional chemical stability. The carbon-fluorine bonds are among the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to chemical attack under the vast majority of synthetic conditions. In all the transformations discussed in section 3.1 (oxidation, dehydration, esterification), the CF₃ group acts as an inert spectator, only influencing the reactivity of the alcohol group electronically. It does not participate in the reactions. Attempts to achieve defluorination or transformation of the CF₃ group require extremely harsh and specialized conditions (e.g., using potent reducing agents like dissolved metals) that are not typically employed in standard organic synthesis and would likely degrade the rest of the molecule.
Mechanistic Studies of Observed Reactivity
Mechanistic studies confirm that the strong -I (inductive) effect of the CF₃ group is the dominant factor governing the reactivity of this compound.
Acidity and Nucleophilicity: The CF₃ group significantly increases the acidity of the hydroxyl proton by stabilizing the corresponding alkoxide anion. Conversely, it decreases the nucleophilicity of the hydroxyl oxygen by withdrawing electron density. This explains the slow rates observed in Fischer esterification and the need for more potent acylating agents.
Carbocation Destabilization: Computational and experimental data show that a carbocation adjacent to a CF₃ group is highly destabilized. This mechanistic insight explains the strong preference for E2 over E1 pathways in dehydration reactions. Kinetic isotope effect studies involving deuteration at the C3 position would further support an E2 mechanism by showing a significant rate decrease, confirming that C-H bond cleavage is part of the rate-determining step.
Transition State Stabilization in Oxidation: While the C2-H bond is polarized and strengthened by the CF₃ group, some oxidation mechanisms (e.g., those involving hydride abstraction) may be influenced by the stabilization of partial negative charge buildup on the C2 carbon in the transition state. This complex interplay dictates the suitability of different oxidizing agents.
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Fluorinated Molecules
The introduction of fluorine-containing groups into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique physicochemical properties. Fluorinated alcohols, such as 1,1,1-Trifluorododecan-2-ol, are valuable precursors due to the presence of both a hydroxyl group, which can be readily functionalized, and a trifluoromethyl group.
In principle, this compound could serve as a starting material for a variety of complex fluorinated molecules. The hydroxyl group can be transformed into other functional groups, such as halides, azides, or amines, or it can be used in esterification or etherification reactions. These transformations would allow for the incorporation of the trifluoromethyl-containing dodecyl chain into larger and more complex molecular architectures. However, specific examples of such syntheses originating from this compound are not documented in the current body of scientific literature.
Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C2 position of this compound suggests its potential as a chiral building block in asymmetric synthesis. Enantiomerically pure forms of this alcohol could be utilized to introduce a specific stereochemistry into a target molecule. This is a common and powerful strategy for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
The synthesis of chiral molecules often relies on the use of a "chiral pool," which consists of readily available, enantiomerically pure natural products or their derivatives. While this compound is not a natural product, its enantiomers could theoretically be obtained through asymmetric reduction of the corresponding ketone, 1,1,1-trifluorododecan-2-one (B3062460), or through chiral resolution of the racemic alcohol. Once obtained in enantiopure form, it could be employed in stereoselective reactions where the existing stereocenter directs the formation of new stereocenters. Despite this potential, there are no specific reports of the resolution of this compound or its application as a chiral building block in asymmetric synthesis.
Integration into Diversified Molecular Scaffolds for Research Purposes
Molecular scaffolds are core structures upon which a variety of functional groups can be appended to create libraries of compounds for screening in drug discovery and other research areas. The lipophilic dodecyl chain combined with the polar trifluoromethyl and hydroxyl groups gives this compound an amphiphilic character that could be of interest in the design of novel molecular scaffolds.
The long alkyl chain could be used to anchor the molecule to membranes or other hydrophobic environments, while the functional groups could be modified to interact with biological targets or to attach other molecular fragments. This could lead to the development of new probes, tracers, or drug delivery systems. However, a review of the available research indicates that this compound has not been utilized in the construction or diversification of molecular scaffolds for any research purpose to date.
Theoretical and Computational Chemistry Studies on 1,1,1 Trifluorododecan 2 Ol
Electronic Structure and Bonding Analysis
The electronic structure of 1,1,1-Trifluorododecan-2-ol is significantly influenced by the presence of the trifluoromethyl (-CF₃) group adjacent to the hydroxyl (-OH) group. This arrangement dictates the molecule's polarity, reactivity, and intermolecular behavior.
Key Features:
Inductive Effect: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the C1-C2 sigma bond, polarizing the C-C and C-H bonds in its vicinity. A primary consequence is the increased acidity of the hydroxyl proton compared to its non-fluorinated analog, dodecan-2-ol.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) is typically localized around the oxygen atom of the hydroxyl group, which acts as the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is influenced by the antibonding orbitals of the C-F bonds (σCF) and the C-O bond (σCO), making the C1 carbon susceptible to nucleophilic attack.
Atomic Charges: Computational methods like Natural Bond Orbital (NBO) analysis can quantify the distribution of electron density across the molecule. longdom.org The analysis for this compound would be expected to show a significant partial positive charge on the C2 carbon and the hydroxyl hydrogen, and a substantial partial negative charge on the oxygen and fluorine atoms. This charge distribution underscores the molecule's dipolar nature. frontiersin.org
Interactive Data Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for Key Atoms in this compound
This table presents illustrative NBO charges, calculated using a typical Density Functional Theory (DFT) method (e.g., B3LYP/6-31G*), to demonstrate the expected electronic distribution.
| Atom | Element | Hypothetical NBO Charge (a.u.) | Description |
| H (on O) | Hydrogen | +0.55 | Highly positive charge indicates a very acidic proton, prone to hydrogen bonding. |
| O | Oxygen | -0.78 | High negative charge, making it a primary hydrogen bond acceptor site. frontiersin.org |
| C1 | Carbon | +0.70 | Strong positive charge due to three attached fluorine atoms, indicating an electron-deficient center. |
| C2 | Carbon | +0.25 | Positive charge induced by both the -CF₃ and -OH groups, making it an electrophilic site. |
| F | Fluorine | -0.24 | Negative charge due to high electronegativity. |
| C3 | Carbon | -0.21 | The inductive effect diminishes rapidly, leading to typical alkane-like charges further down the chain. |
Conformational Analysis and Energetics
The long dodecyl chain of this compound allows for significant conformational flexibility. Conformational analysis seeks to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Alkyl Chain Conformation: Like other long-chain alkanes, the dodecyl tail is most stable in a fully extended, all-staggered (anti-periplanar) conformation, which minimizes steric repulsion between adjacent methylene (B1212753) (-CH₂) groups. acs.org
C1-C2 Bond Rotation: Rotation around the C1-C2 bond is of particular interest, as it determines the relative orientation of the bulky -CF₃ group and the rest of the alkyl chain. Gauche interactions involving the -CF₃ group would introduce significant steric strain, meaning conformers that place this group anti to the main chain are energetically favored.
Interactive Data Table 2: Illustrative Relative Energies of C2-C3 Bond Rotational Conformers
This table shows the expected relative energy differences for conformers arising from rotation around the C2-C3 bond, highlighting the energetic penalty of gauche interactions compared to the more stable anti conformation.
| Conformer (Dihedral C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Interaction |
| Anti (180°) | 0.0 | Most stable, minimal steric strain. |
| Gauche+ (60°) | ~0.9 | Steric repulsion between the C1-group and C4-group. |
| Gauche- (-60°) | ~0.9 | Steric repulsion between the C1-group and C4-group. |
| Eclipsed | >4.0 | High energy due to torsional and steric strain. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions. For this compound, this could involve studying reactions like dehydration, oxidation, or esterification.
A representative example is the acid-catalyzed dehydration to form 1,1,1-trifluorododec-2-ene. DFT calculations can be used to model this reaction by:
Locating Stationary Points: Identifying the geometric structures of the reactant, intermediate(s), transition state(s), and product(s) on the potential energy surface.
Calculating Reaction Energies: Determining the energy changes between these points. The activation energy (the energy difference between the reactant and the transition state) is a key predictor of the reaction rate. acs.orgacs.org
Analyzing Transition States: The geometry of the transition state provides insight into the reaction mechanism. For dehydration, a stepwise E1-like mechanism proceeding through a carbocation intermediate is plausible, especially given the electron-withdrawing nature of the -CF₃ group which could destabilize a concerted E2 pathway. rsc.org
Interactive Data Table 3: Hypothetical Calculated Energetics for Dehydration of this compound
This table provides a plausible energy profile for a stepwise E1 dehydration mechanism, as would be calculated by DFT methods.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1. Protonation | Protonated Alcohol | 0.0 | Starting point of the reaction after the alcohol is protonated. |
| 2. Water Loss (Rate-Determining) | Transition State 1 (C-O cleavage) | +25.0 | The highest energy barrier, corresponding to the departure of a water molecule. acs.orgrsc.org |
| 3. Carbocation Formation | Secondary Carbocation + H₂O | +5.0 | A high-energy, but stable intermediate. |
| 4. Deprotonation | Transition State 2 (C-H cleavage) | +8.0 | A lower energy barrier for the removal of a proton to form the double bond. |
| 5. Product Formation | Alkene + H₃O⁺ | -10.0 | The final, thermodynamically favored products. |
Intermolecular Interactions, including Hydrogen Bonding Characteristics of Fluorinated Alcohols
The intermolecular forces of this compound are dominated by the strong hydrogen-bonding capability of its fluorinated head group and the van der Waals interactions of its long alkyl tail.
Hydrogen Bond Donor: As established by the electronic structure analysis, the hydroxyl proton is highly acidic. This makes this compound an exceptionally strong hydrogen bond donor, capable of forming robust interactions with proton acceptors. bas.bg
Hydrogen Bond Acceptor: Conversely, the electron-withdrawing -CF₃ group reduces the electron density on the hydroxyl oxygen, making it a weaker hydrogen bond acceptor compared to non-fluorinated alcohols. The fluorine atoms themselves are also very poor hydrogen bond acceptors.
Self-Association and Aggregation: In the pure liquid or in non-polar solvents, these molecules will tend to aggregate. The long dodecyl chains will interact via dispersion forces, while the head groups will form hydrogen-bonded networks. ulisboa.ptmdpi.com The strong donor/weak acceptor nature of the head group can lead to the formation of specific motifs like linear chains or small cyclic clusters, rather than the extended networks seen in water or simple alcohols.
Comparison with Non-fluorinated Alcohols: The introduction of fluorine dramatically alters the hydrogen bonding profile. While dodecan-2-ol is a good hydrogen bond donor and acceptor, this compound is a specialized, stronger donor but a weaker acceptor. nih.gov This asymmetric character is a hallmark of many fluorinated alcohols. chemistryviews.org
Interactive Data Table 4: Comparison of Typical Hydrogen Bond Properties
This table compares theoretical values for a hydrogen-bonded dimer of this compound with its non-fluorinated analog, dodecan-2-ol, when acting as a hydrogen bond donor to a common acceptor like acetone.
| Property | Dodecan-2-ol + Acetone | This compound + Acetone | Rationale for Difference |
| H-Bond Energy (kcal/mol) | -5.5 | -7.5 | The -CF₃ group increases the acidity of the OH proton, leading to a stronger H-bond. acs.org |
| O-H···O Distance (Å) | 1.85 | 1.70 | A stronger bond results in a shorter distance between the donor hydrogen and acceptor oxygen. |
| O-H Stretching Frequency Shift (cm⁻¹) | -150 | -250 | The stronger H-bond weakens the O-H covalent bond, causing a larger shift to lower frequency. |
Advanced Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of 1,1,1-Trifluorododecan-2-ol, utilizing the interaction of electromagnetic radiation with the molecule to map its atomic and bonding arrangement. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each offer unique and complementary insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei within the this compound molecule. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment is possible.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The key feature is spin-spin coupling, where the magnetic field of a proton is influenced by neighboring protons, causing its signal to split. orgchemboulder.com For this compound, the spectrum would show distinct signals for the hydroxyl proton, the methine proton adjacent to the alcohol and trifluoromethyl groups, and the protons of the long alkyl chain. The coupling between protons and the nearby fluorine atoms (²J H-F, ³J H-F) is a key diagnostic feature. udel.edu
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH ₃ (C12) | ~0.9 | Triplet (t) | ³J H-H ≈ 7 |
| -(CH ₂)₉- (C3-C11) | ~1.2-1.6 | Multiplet (m) | - |
| -CH (OH)CF₃ (C2) | ~3.8-4.2 | Multiplet (m) or Doublet of Quartets (dq) | ³J H-H ≈ 6-8; ³J H-F ≈ 6-8 |
| -OH | Variable, ~1.5-3.0 | Broad Singlet (br s) | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. libretexts.org In standard proton-decoupled mode, each unique carbon appears as a singlet, except for carbons bonded to fluorine, which are split by ¹³C-¹⁹F coupling. libretexts.orgmagritek.com The strong electronegativity of the fluorine and oxygen atoms causes the signals for C1 and C2 to appear significantly downfield. udel.edu The C1 signal is characteristically split into a quartet by the three attached fluorine atoms (¹J C-F).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C F₃ (C1) | ~125 | Quartet (q) | ¹J C-F ≈ 280-290 |
| -C H(OH)- (C2) | ~70 | Quartet (q) | ²J C-F ≈ 30-35 |
| Alkyl Chain (-C H₂-) | ~22-32 | Singlet (s) | - |
| -C H₃ (C12) | ~14 | Singlet (s) | - |
¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is an exceptionally sensitive and informative technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong signals over a wide chemical shift range, which minimizes the chance of signal overlap. azom.com For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and would produce a single resonance. This signal would be split into a doublet due to coupling with the single proton on the adjacent carbon (C2). The chemical shift is typically reported relative to a standard like trichlorofluoromethane (CFCl₃). ucsb.edu
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF ₃ | ~ -75 to -80 | Doublet (d) | ³J F-H ≈ 6-8 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is dominated by features characteristic of an alcohol and a fluorinated compound. A very prominent, strong, and broad absorption band is expected for the O-H stretching vibration, with its breadth resulting from intermolecular hydrogen bonding. libretexts.org The C-F bonds give rise to very strong absorptions in the fingerprint region of the spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C-F Stretch | 1000 - 1200 | Very Strong |
| C-O Stretch | 1050 - 1150 | Strong |
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. physicsopenlab.org It is particularly effective for observing symmetric vibrations and the carbon backbone. The Raman spectrum of this compound would clearly show the C-H stretching modes of the long alkyl chain, as well as various C-C stretching and CH₂ twisting/wagging modes that define the hydrocarbon skeleton. researchgate.netresearchgate.net The O-H stretch is typically weak in Raman spectra.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| CH₂ Bend/Scissor | ~1440 | Medium |
| C-C Stretch (Backbone) | 800 - 1150 | Medium |
| C-F Symmetric Stretch | 700 - 800 | Medium |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. libretexts.org
In electron ionization (EI) mode, the molecular ion (M⁺) peak for a long-chain alcohol like this compound may be weak or entirely absent. libretexts.orgwhitman.edu The fragmentation pattern, however, is highly informative. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. whitman.edu
Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, the most favorable alpha-cleavage is the loss of the C₁₀H₂₁ alkyl radical, leading to a stable, resonance-stabilized cation.
Dehydration: The loss of a water molecule (M-18) is another characteristic fragmentation route for alcohols. whitman.edu
Alkyl Chain Fragmentation: The mass spectrum will also likely show a series of peaks separated by 14 amu (corresponding to CH₂ groups) due to the fragmentation of the long dodecyl chain. libretexts.org
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful, as they combine the separation capabilities of chromatography with the detection and identification power of MS. acs.org Chemical ionization (CI) is a softer ionization technique that could be used to enhance the abundance of the molecular ion. acs.org
| Predicted Fragment | Description | Predicted m/z |
| [M - H₂O]⁺ | Loss of water | 222 |
| [CH(OH)CF₃]⁺ | Alpha-cleavage (loss of C₁₀H₂₁) | 113 |
| [M - CF₃]⁺ | Alpha-cleavage (loss of trifluoromethyl radical) | 171 |
| [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragments (e.g., C₄H₉⁺) | 57, 71, 85... |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are vital for assessing chemical purity and for separating its enantiomers.
Gas chromatography (GC) is an ideal technique for separating and analyzing volatile compounds like this compound. nih.gov In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.
For purity assessment, a GC equipped with a Flame Ionization Detector (FID) would be used. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. A capillary column with a mid-polarity stationary phase, such as one containing phenyl or trifluoropropyl functional groups, would likely provide good resolution of the main component from any potential impurities, such as unreacted starting materials or side-products. A programmed temperature ramp from a low initial temperature would be employed to ensure the elution of all components with good peak shape. acs.org
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both purity analysis and, crucially, for the separation of non-volatile compounds or stereoisomers.
The carbon at the C2 position in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. Separating these enantiomers is essential in many fields and requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) in what is known as chiral HPLC. nih.govresearchgate.net
The most successful CSPs for resolving a wide range of chiral compounds, including alcohols, are based on polysaccharide derivatives (e.g., amylose or cellulose coated or immobilized on a silica support). researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies and thus different retention times on the column.
Method development for chiral separation involves screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to find conditions that yield a baseline separation (Resolution, Rₛ ≥ 1.5). shimadzu.com Once a separation is achieved, the technique can be used to determine the enantiomeric excess (e.e.) or optical purity of a synthesized sample by comparing the peak areas of the two enantiomers.
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Stationary Phase | Chiral Stationary Phase (CSP), typically polysaccharide-based (e.g., amylose or cellulose derivatives on silica gel) |
| Mobile Phase | Varies depending on mode: Normal-phase (e.g., Hexane/Isopropanol), Reversed-phase (e.g., Acetonitrile/Water), or Polar Organic (e.g., Acetonitrile/Methanol) |
| Detector | UV detector (if analyte has a chromophore) or Refractive Index (RI) Detector |
| Primary Application | Separation of (R)- and (S)-enantiomers of this compound |
| Key Measurement | Determination of Enantiomeric Excess (e.e.) |
Insufficient Information Available for Detailed Analysis of this compound
A comprehensive search for specific research data on the chemical compound this compound has revealed a significant lack of detailed scientific literature required to fulfill the user's request for an in-depth article. While general principles of the requested analytical methodologies exist, their specific application to and findings for this compound are not available in the public domain.
The request specified a detailed article covering "" and "X-ray Crystallography for Absolute Configuration Determination" for this compound, including data tables and detailed research findings. However, extensive searches did not yield any specific studies, datasets, or scholarly articles that have characterized this particular compound using the specified advanced techniques.
Information on related compounds, such as the precursor 1,1,1-Trifluorododecan-2-one (B3062460), and general descriptions of analytical techniques like chiral separation and X-ray crystallography were found. These general methodologies are fundamental in chemical research for determining the structure and properties of molecules. For instance, chiral separation techniques are crucial for separating enantiomers, which are mirror-image isomers of a chiral compound that can have different biological activities. X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Despite the availability of this general information, the absence of specific research applying these methods to this compound prevents the creation of a scientifically accurate and detailed article as outlined. Generating content without specific data would require speculation and would not meet the standards of a professional and authoritative scientific article. Therefore, it is not possible to provide the requested article at this time due to the lack of available research findings for this specific chemical compound.
Research Applications and Potential Uses of 1,1,1 Trifluorododecan 2 Ol in Non Prohibited Contexts
Role in Materials Science and Polymer Chemistry
The introduction of fluorine into polymers can lead to materials with unique and desirable properties, including chemical inertness, thermal stability, and low surface energy. pageplace.de Fluorinated alcohols like 1,1,1-Trifluorododecan-2-ol can serve as key building blocks in the synthesis of such advanced materials.
This compound can be used as a precursor to synthesize fluorinated monomers, which are then polymerized to create fluoropolymers. nih.gov For example, the hydroxyl group of the alcohol can be reacted with acryloyl chloride to form the corresponding fluoroalkyl acrylate monomer. This monomer can then undergo radical polymerization to yield a polymer with pendant trifluorinated dodecyl chains. nih.gov These polymers are part of a class of materials known for their unique surface properties and stability. 20.210.105
The structure of this compound, featuring a hydrophilic alcohol group and a long hydrophobic/lipophobic fluorinated chain, also makes it a candidate for research into fluorinated surfactants. These surfactants are known for their ability to significantly reduce surface tension and are used in a variety of applications, from coatings to electronics. pageplace.de
Incorporating fluorinated moieties, such as those derived from this compound, into polymer structures drastically modifies the surface properties of materials. chem-soc.si Fluorinated polymers are known for creating surfaces with very low surface energy, which imparts both hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics. mdpi.com
Research has shown that polymers containing fluoroalkyl groups exhibit high contact angles with various liquids and remarkably low critical surface tensions. nih.govnih.gov This is because the fluorinated side chains preferentially orient themselves at the polymer-air interface, creating a stable, low-energy surface. For instance, studies comparing fluoroalkyl polymers with other types have demonstrated their superior non-wettability. nih.gov The modification of surfaces with such fluorinated compounds can be achieved through various methods, including plasma treatments and direct fluorination, to enhance hydrophilicity or hydrophobicity depending on the desired outcome. mdpi.commdpi.com
| Liquid | Surface Tension (mN/m) | Contact Angle (°) on Fluoroalkyl Polymer (2b) nih.gov |
|---|---|---|
| Water (Milli Q) | 72.8 | 110.1 ± 1.5 |
| Pentan-1-ol | 25.1 | 50.4 ± 1.2 |
| Hexan-1-ol | 24.2 | 47.5 ± 0.9 |
| Heptan-1-ol | 23.5 | 43.1 ± 1.5 |
| 1H,1H,5H-Octafluoropentan-1-ol | 19.0 | 28.5 ± 0.9 |
| 1H,1H-Perfluorohexan-1-ol | 16.8 | 0 |
Use as a Solvent or Reaction Medium in Organic Synthesis
Fluorinated alcohols are a class of solvents with distinctive properties that set them apart from their non-fluorinated counterparts, enabling unique chemical transformations.
While specific data for this compound is limited, the properties of well-studied short-chain fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) provide insight into the potential characteristics of this class of solvents. nih.gov These alcohols exhibit a unique combination of properties:
Strong Hydrogen Bond Donating Ability : The electron-withdrawing trifluoromethyl group makes the hydroxyl proton more acidic, turning these alcohols into powerful hydrogen bond donors. researchgate.nettcichemicals.com
High Ionizing Power : They are effective at stabilizing charged intermediates and transition states. researchgate.net
Low Nucleophilicity : Despite being alcohols, their nucleophilicity is very low, preventing them from participating as reactants in many reactions. researchgate.net
High Polarity and Unique Miscibility : They are highly polar solvents but can also exhibit unusual miscibility behavior with both water and organic compounds. tcichemicals.comresearchgate.net
The long dodecyl chain of this compound would significantly increase its lipophilicity compared to TFE or HFIP, likely making it a useful solvent for reactions involving nonpolar substrates where the unique activating properties of a fluorinated alcohol are still desired.
| Property | Value |
|---|---|
| Boiling Point | 58.6°C |
| pKa | 9.3 |
| Polarity (ENT) | 1.068 |
| Nucleophilicity (N) | -4.23 |
| Hydrogen Bond Donor Power (α) | 1.96 |
| Hydrogen Bond Acceptor Power (β) | 0 |
The distinct properties of fluorinated alcohols allow them to act as more than just a passive medium for reactions. They can actively influence reaction pathways and selectivity, often obviating the need for a traditional catalyst. researchgate.net Their strong hydrogen-bonding capability can activate electrophiles, while their high ionizing power stabilizes cationic intermediates. researchgate.net
For example, fluorinated alcohols have been shown to promote:
Oxidation Reactions : They can activate oxidizing agents like hydrogen peroxide for the selective oxidation of sulfides and other functional groups, often under mild, catalyst-free conditions. researchgate.nettcichemicals.com
Cycloaddition Reactions : They serve as remarkable solvents for [4+2] cycloaddition reactions, enhancing reaction rates and selectivity. researchgate.net
Ring-Opening Reactions : The activation of epoxides for ring-opening by various nucleophiles is facilitated by these solvents. researchgate.net
By acting as a "promoter" solvent, a long-chain fluorinated alcohol like this compound could potentially offer these benefits in synthetic routes involving large, lipophilic molecules that have poor solubility in shorter-chain fluorinated alcohols.
Research in Agrochemicals and Repellents (e.g., as a synthetic precursor, not direct biological testing of the alcohol)
In the field of agrochemical research, there is a continuous search for new active ingredients and formulations. The interest in plant-based repellents and alternatives to synthetic pesticides has grown significantly. nih.govnih.gov While there is no direct evidence of this compound being tested as a repellent, its molecular structure makes it a relevant candidate for use as a synthetic precursor.
The molecule contains a trifluoromethyl group, a common motif in many modern pharmaceuticals and agrochemicals known to enhance metabolic stability and biological activity. It also possesses a long C10 alkyl chain, a structural feature found in some repellent compounds. Therefore, this compound can serve as a valuable starting material or building block for the synthesis of more complex and potentially active molecules. Researchers could modify the hydroxyl group to introduce other functional groups, creating a library of novel fluorinated compounds for screening as potential pesticides, herbicides, or insect repellents.
Environmental Research on Fluorinated Compounds and Their Precursors (e.g., residual alcohols in materials)
Environmental research has increasingly focused on the fate and transport of fluorinated compounds due to their persistence and potential for bioaccumulation. A significant area of this research involves understanding the role of precursor compounds, such as fluorinated alcohols, which can degrade into more stable and environmentally persistent substances. While specific studies on this compound are not widely available, the broader class of fluorotelomer alcohols (FTOHs) has been extensively studied and serves as a relevant proxy for understanding the potential environmental behavior of residual fluorinated alcohols in materials.
Fluorinated alcohols are used in the synthesis of various fluorinated polymers and surfactants. alsglobal.com Incomplete reaction or degradation of these materials can lead to the presence of residual fluorinated alcohols. These residual alcohols can then be released into the environment from consumer and industrial products throughout their lifecycle, including during use, washing, and disposal in landfills. rsc.org
Once in the environment, these fluorinated alcohol precursors can undergo transformation into perfluorocarboxylic acids (PFCAs), which are known for their environmental persistence. purdue.eduacs.org The transformation of FTOHs to PFCAs can occur through various environmental pathways, including atmospheric degradation, as well as biotransformation in soil, sediment, and sludge. rsc.orgacs.org For instance, the atmospheric degradation of FTOHs is considered a significant source of PFCAs found in remote locations like the Arctic, demonstrating the potential for long-range environmental transport. acs.org
The environmental fate of these precursor compounds is influenced by factors such as chain length and environmental conditions. For example, sorption to soil and organic carbon tends to increase with the length of the perfluorocarbon chain. purdue.edu Furthermore, aerobic conditions generally promote faster degradation of FTOHs compared to anaerobic conditions. rsc.org Research has shown that FTOHs can persist for extended periods in reducing environments. alsglobal.com The release of FTOHs from landfills is a notable source of these compounds in the atmosphere, contributing to the ongoing environmental burden of PFCAs. rsc.org
The study of fluorinated alcohols as precursors is crucial for assessing the complete environmental impact of fluorinated materials. The following table summarizes findings on the degradation of a representative FTOH, 8:2 FTOH, which illustrates the transformation pathways and persistence of this class of compounds.
| Research Finding | Environmental Matrix | Key Observations | Reference |
| Atmospheric Degradation | Smog Chamber | Degrades to form a series of PFCAs. | acs.org |
| Biotransformation | Soil (Aerobic) | Half-life can be less than 1 to 14 days. | rsc.org |
| Biotransformation | Soil (Anaerobic) | Half-life can be more than 365 days. | rsc.org |
| Microbial Degradation | Brackish Water | Can biodegrade to perfluorooctanoate (PFOA). | rsc.org |
| Photolysis | Water | Known to undergo photolysis to form PFCAs. | rsc.org |
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Routes
The synthesis of chiral fluorinated molecules like 1,1,1-Trifluorododecan-2-ol is traditionally reliant on methods that can be resource-intensive and may generate hazardous waste. A major future direction is the development of more sustainable and environmentally benign synthetic strategies.
Key Research Thrusts:
Biocatalysis: The use of enzymes, such as aldolases and ketoreductases, offers a highly selective and sustainable approach to creating chiral organofluorine compounds. escholarship.orgresearchgate.net Research into enzymes that can accommodate long-chain fluorinated substrates could lead to efficient, enantiopure synthesis of this compound under mild, aqueous conditions. escholarship.org This biocatalytic approach can significantly reduce the reliance on heavy metal catalysts and harsh reagents. rsc.org
Fluoroalcohol-Water Two-Phase Systems: Utilizing fluoroalcohols, such as hexafluoroisopropanol (HFIP), in two-phase systems with water has emerged as a green chemistry strategy for various organic reactions. deepdyve.comrsc.orgeurekalert.orgrsc.org These systems can enhance reaction rates and facilitate easy separation and recycling of the catalyst and solvent. eurekalert.orgrsc.org Future work could explore the use of this compound itself as a component of such systems or develop its synthesis within these environmentally friendly media.
Catalytic Asymmetric Hydrogenation: The development of efficient catalytic systems for the asymmetric hydrogenation of fluorinated precursors is a key area of research. nih.govrsc.org Iridium complexes with chiral ligands have shown great promise in the synthesis of 1,2-fluorohydrins with high yields and enantioselectivities. nih.govrsc.org Further refinement of these catalysts to minimize side reactions like defluorination will be a critical step forward. nih.gov
| Synthesis Strategy | Advantages | Key Research Goal for this compound |
| Biocatalysis | High selectivity, mild conditions, reduced waste. escholarship.orgrsc.org | Discovery or engineering of enzymes for the enantioselective synthesis from fluorinated precursors. |
| Fluoroalcohol-Water Systems | Enhanced reaction rates, easy product separation, solvent recycling. eurekalert.orgrsc.org | Development of a synthetic route within a recyclable two-phase system. |
| Asymmetric Hydrogenation | High atom economy, operational simplicity. nih.govacs.org | Optimization of catalysts for the hydrogenation of a suitable fluorinated allylic alcohol precursor. |
Exploration of Novel Catalytic Applications and Systems
The distinct electronic and steric properties of this compound make it a promising candidate for use as a catalyst, ligand, or additive in various chemical transformations.
Emerging Catalytic Roles:
Chiral Ligands and Auxiliaries: The chiral nature of this compound, combined with the electron-withdrawing effect of the trifluoromethyl group, can be exploited in the design of new chiral ligands for asymmetric catalysis. Fluorinated alcohols have been shown to influence the outcome of metal-catalyzed reactions, sometimes leading to a reversal of enantioselectivity compared to their non-fluorinated analogs. rsc.org The increased acidity of the hydroxyl group in fluorinated alcohols can lead to more compact transition states and enhanced asymmetric induction. rsc.orgresearchgate.net
Organocatalysis: Fluorinated alcohols can act as potent hydrogen-bond donors, a property that is increasingly utilized in organocatalysis to activate substrates. researchgate.net this compound could potentially catalyze reactions such as Friedel-Crafts alkylations or cycloadditions by stabilizing cationic intermediates through hydrogen bonding and charge-dipole interactions. deepdyve.comacs.org
Reaction Media in Homogeneous Catalysis: Fluorinated alcohols are effective solvents for a range of homogeneous catalytic reactions, including reductions and carbon-carbon bond formations. researchgate.net They can stabilize catalytic species and improve reaction yields and selectivities. acs.orgdicp.ac.cn The long alkyl chain of this compound could introduce unique solubility properties, potentially enabling reactions in fluorous phases.
Advanced Materials Development Incorporating Fluorinated Alcohol Moieties
The incorporation of fluorinated side chains into polymers can dramatically alter their physical and chemical properties. This compound represents a valuable building block for the creation of new functional materials.
Potential Material Applications:
Fluoropolymers with Enhanced Properties: Introducing the 1,1,1-trifluoro-2-hydroxyldodecyl side chain into polymers like polyurethanes or polyimides could lead to materials with a unique combination of properties. bohrium.comresearchgate.netrsc.org These properties include low surface energy, hydrophobicity, thermal stability, and chemical resistance. substech.complasticseurope.orgnih.govplasticsengineering.org Such materials could find applications in waterproof, breathable fabrics, and high-performance coatings. bohrium.comresearchgate.net
Smart Materials: The presence of the trifluoromethyl group can impart piezoelectric, pyroelectric, and ferroelectric properties to polymers. nih.gov Materials incorporating this compound could be developed as smart materials that respond to changes in their environment, converting between mechanical and electrical energy. nih.gov
Biomedical Materials: Fluorinated polymers are of interest for biomedical applications due to their stability and biocompatibility. nih.gov The chiral hydroxyl group of this compound could serve as a point for further functionalization, allowing for the attachment of bioactive molecules to create advanced drug delivery systems or medical implants. The incorporation of fluorinated amino acid analogs has been shown to enhance the stability of peptides and proteins. nih.gov
| Material Type | Potential Properties | Potential Applications |
| Fluorinated Polyurethanes | Hydrophobicity, increased tensile strength, thermal stability. bohrium.comresearchgate.net | Waterproof breathable fabrics, coatings. bohrium.com |
| Fluorinated Polyimides | High solubility, low dielectric constant, optical transparency. rsc.org | Microelectronics, photoelectric devices. rsc.org |
| Functional Polymers | Biocompatibility, tunable properties. nih.gov | Drug delivery systems, medical implants. |
Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding
A synergistic approach combining experimental studies with high-level computational methods is crucial for unlocking the full potential of this compound and other organofluorine compounds.
Areas for Integrated Study:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the mechanisms of reactions involving fluorinated compounds. nih.govnih.govacs.org These studies can rationalize observed selectivities, predict the effect of structural modifications, and guide the design of more efficient synthetic routes and catalysts. nih.gov For instance, computational analysis can help understand the role of the fluorinated alcohol in stabilizing transition states or intermediates. acs.org
Predicting Molecular Properties: Computational chemistry can accurately predict various properties of fluorinated molecules, including their reactivity, pKa, and interaction with other molecules. iucr.orgrsc.orgacs.orgacs.orgnih.gov This predictive power is invaluable for designing new materials with desired characteristics. For example, understanding the intermolecular interactions of this compound can inform the design of self-assembling systems or highly ordered polymer structures. iucr.orgacs.org
Force Field Development: Accurate computational models rely on well-parameterized force fields. acs.orgnih.gov Continued development and validation of force fields for fluorinated compounds, benchmarked against experimental data, will enhance the predictive accuracy of molecular simulations for complex systems, such as polymers or biological macromolecules interacting with this compound. acs.orgnist.govbohrium.com
The future of research on this compound is intrinsically linked to broader advances in green chemistry, catalysis, and materials science. By pursuing these emerging research directions, the scientific community can fully exploit the unique characteristics of this and other chiral fluorinated alcohols, leading to innovations across a wide range of applications.
Q & A
Q. What are the optimal synthetic routes for 1,1,1-Trifluorododecan-2-ol, and how can purity be validated experimentally?
- Methodological Answer : The synthesis typically involves nucleophilic trifluoromethylation of dodecan-2-ol precursors or fluorination of ketone intermediates. For example, fluorinated ketones (e.g., PACOCF3 analogs) are reduced using NaBH4 or LiAlH4 in anhydrous ethers . Purity validation requires GC-MS for volatile impurities and HPLC with UV detection for non-volatile byproducts. Assay validation (≥98%) can be achieved via titration or NMR integration of the trifluoromethyl (-CF3) proton environment .
Q. How does the trifluoromethyl group adjacent to the hydroxyl group influence physicochemical properties?
- Methodological Answer : The electron-withdrawing -CF3 group increases the acidity of the hydroxyl proton (pKa reduction), enhancing solubility in polar aprotic solvents. Comparative studies with non-fluorinated analogs using DSC (melting point analysis) and logP calculations (octanol-water partitioning) reveal altered hydrophobicity. For instance, this compound exhibits a logP ~0.5 units lower than dodecan-2-ol .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Stability studies under inert atmospheres (argon) at 4°C show no degradation over 6 months. Accelerated degradation tests (40°C, 75% humidity) indicate hydrolysis of the -CF3 group after 8 weeks, detectable via 19F NMR (loss of -CF3 signal at δ -65 ppm) . Storage in amber glass with molecular sieves is recommended.
Advanced Research Questions
Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?
- Methodological Answer : Kinetic studies using isotopic labeling (18O) reveal that the -CF3 group stabilizes transition states in SN2 reactions, reducing activation energy by 15–20%. Computational modeling (DFT) highlights hyperconjugative interactions between the -CF3 σ* orbital and nucleophile lone pairs . Experimental validation via Eyring plots (ΔH‡ and ΔS‡ calculations) is critical.
Q. How can advanced spectroscopic techniques resolve structural ambiguities in fluorinated analogs?
- Methodological Answer :
- 19F NMR : Distinct chemical shifts for -CF3 (δ -65 to -70 ppm) vs. other fluorinated groups (e.g., -CF2 at δ -115 ppm) .
- IR Spectroscopy : Stretching vibrations for C-F bonds (1100–1250 cm⁻¹) and O-H (broad peak ~3300 cm⁻¹) differentiate hydroxylated fluorocarbons .
- High-resolution MS : Isotopic patterns for fluorine (monoisotopic mass) confirm molecular composition .
Q. What are the challenges in quantifying environmental persistence of this compound?
- Methodological Answer : Use LC-MS/MS with isotope dilution (e.g., 13C-labeled internal standards) to detect trace levels in water/soil. Degradation pathways (e.g., microbial defluorination) are studied via metabolite profiling and compared to perfluoroalkyl substances (PFAS) degradation models .
Contradictions and Resolutions
- Stability vs. Reactivity : While the -CF3 group enhances thermal stability, its electron-withdrawing nature increases susceptibility to hydrolysis compared to non-fluorinated alcohols. This requires careful pH control during reactions .
- Analytical Variability : Discrepancies in purity assays (GC-MS vs. HPLC) arise from volatile impurities in GC-MS, necessitating orthogonal validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
